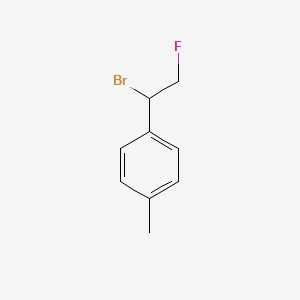
1-(1-Bromo-2-fluoroethyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromo-2-fluoroethyl)-4-methylbenzene is an organic compound with the molecular formula C9H10BrF It consists of a benzene ring substituted with a bromo-fluoroethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromo-2-fluoroethyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-methylbenzyl fluoride. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromo-2-fluoroethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromo group can yield the corresponding fluoroethyl derivative.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of 1-(1-Azido-2-fluoroethyl)-4-methylbenzene.
Oxidation: Formation of 1-(1-Fluoro-2-hydroxyethyl)-4-methylbenzene.
Reduction: Formation of 1-(2-Fluoroethyl)-4-methylbenzene.
Scientific Research Applications
1-(1-Bromo-2-fluoroethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Bromo-2-fluoroethyl)-4-methylbenzene involves its interaction with various molecular targets. The bromo and fluoro groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
- 1-(1-Bromo-2-fluoroethyl)benzene
- 1-(1-Bromo-2-fluoroethyl)-2-methylbenzene
- 1-(1-Bromo-2-fluoroethyl)-3-methylbenzene
Comparison: 1-(1-Bromo-2-fluoroethyl)-4-methylbenzene is unique due to the specific positioning of the bromo-fluoroethyl and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
834155-48-5 |
|---|---|
Molecular Formula |
C9H10BrF |
Molecular Weight |
217.08 g/mol |
IUPAC Name |
1-(1-bromo-2-fluoroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9H,6H2,1H3 |
InChI Key |
KXNFXXVIJPTDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CF)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



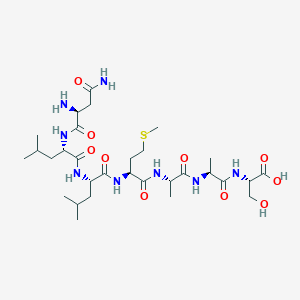
![4-{4-[(3-Ethyloxetan-3-YL)methoxy]butoxy}-2-fluorobenzoic acid](/img/structure/B14205651.png)
![4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]-](/img/structure/B14205653.png)
![Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14205675.png)
![2-[(E)-morpholin-4-yliminomethyl]-4-nitrophenol](/img/structure/B14205696.png)
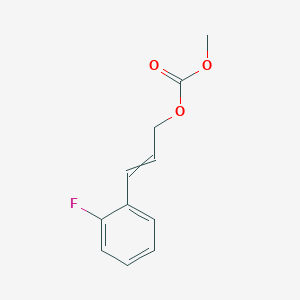
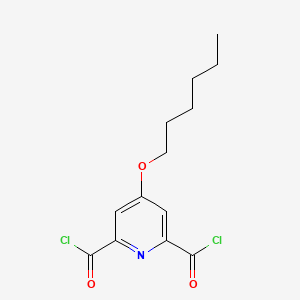
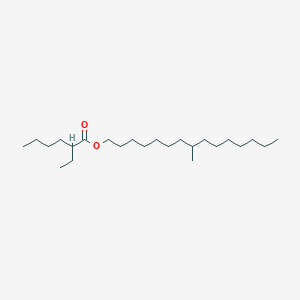
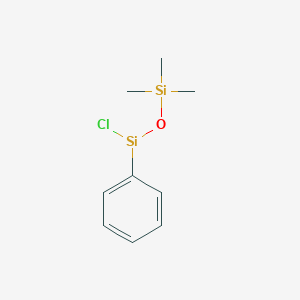
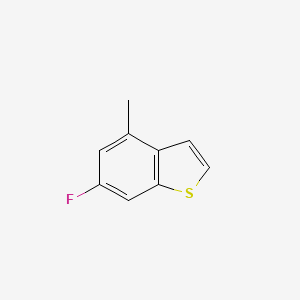
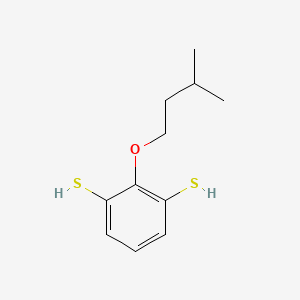
![Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester](/img/structure/B14205720.png)

